molecular formula C30H21ClO B14440231 3-chloro-2,4,5,6-tetraphenylphenol CAS No. 78379-95-0

3-chloro-2,4,5,6-tetraphenylphenol

Cat. No.: B14440231
CAS No.: 78379-95-0
M. Wt: 432.9 g/mol
InChI Key: MNSXSKITJBUTDB-UHFFFAOYSA-N
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Description

3-chloro-2,4,5,6-tetraphenylphenol is an organic compound characterized by a phenol group substituted with four phenyl groups and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,4,5,6-tetraphenylphenol typically involves the chlorination of 2,4,5,6-tetraphenylphenol. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,4,5,6-tetraphenylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different phenolic derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include reduced phenolic derivatives with altered functional groups.

Scientific Research Applications

3-chloro-2,4,5,6-tetraphenylphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2,4,5,6-tetraphenylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2,4,5,6-tetrafluoropyridine: A fluorinated analog with similar structural features but different reactivity and applications.

    2,4,5,6-tetraphenylphenol: The non-chlorinated parent compound with distinct chemical properties.

Uniqueness

3-chloro-2,4,5,6-tetraphenylphenol is unique due to the presence of both chlorine and multiple phenyl groups, which confer specific reactivity and potential for diverse applications. Its structural complexity and functional versatility make it a valuable compound in various fields of research.

Properties

CAS No.

78379-95-0

Molecular Formula

C30H21ClO

Molecular Weight

432.9 g/mol

IUPAC Name

3-chloro-2,4,5,6-tetraphenylphenol

InChI

InChI=1S/C30H21ClO/c31-29-26(22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)30(32)28(29)24-19-11-4-12-20-24/h1-20,32H

InChI Key

MNSXSKITJBUTDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)Cl)C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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